6-(3-Phenylpropyl)-2-pyridinamine
Description
6-(3-Phenylpropyl)-2-pyridinamine is a pyridinamine derivative characterized by a 3-phenylpropyl substituent at the 6-position of the pyridine ring and an amine group at the 2-position. The 3-phenylpropyl group introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, or reactivity compared to simpler phenyl or alkyl-substituted pyridinamines.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29g/mol |
IUPAC Name |
6-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2/c15-14-11-5-10-13(16-14)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2,(H2,15,16) |
InChI Key |
FYNOJXSGJVNVHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC2=NC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The activity and properties of pyridinamine derivatives are highly dependent on substituent position, chain length, and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyridinamine Derivatives
Key Observations:
This suggests the 6-position may be suboptimal for enzyme interaction. In contrast, S3MeMBANP (5-nitro, N-phenylethyl) demonstrates that substituent position critically affects optical properties, with methyl groups enhancing nonlinear coefficients .
Chain Length and Lipophilicity :
- The 3-phenylpropyl chain introduces greater lipophilicity compared to shorter chains (e.g., 2-phenylethyl in Compound 10). This may reduce aqueous solubility but improve membrane permeability in drug design contexts .
Functional Group Impact: Hydroxamate or amide groups (Compounds 12–14) abolish IDH1 inhibition, emphasizing the necessity of free amine groups for activity . In optical materials, nitro and methyl groups (e.g., S3MeMBANP) enhance electron-withdrawing effects, critical for nonlinear optical performance .
Research Implications and Gaps
- Further testing is required to confirm this hypothesis.
- The target compound’s phenylpropyl group could be explored for similar applications, though its nonlinear optical activity remains untested.
- Synthetic Challenges: and describe complex synthetic routes for hydroxylated and benzyl-protected pyrimidinones, suggesting that analogous modifications to 6-(3-Phenylpropyl)-2-pyridinamine may require specialized protocols.
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